molecular formula C27H37ClO5 B12637008 C27H37ClO5

C27H37ClO5

Katalognummer: B12637008
Molekulargewicht: 477.0 g/mol
InChI-Schlüssel: WMNKNTNQPACBNC-LIHONZMJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is a complex organic molecule with significant applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of C27H37ClO5 involves multiple steps and specific reaction conditionsThe reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .

In industrial settings, the production of This compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

C27H37ClO5: undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

C27H37ClO5: has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of C27H37ClO5 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various physiological effects. For example, the compound may inhibit the activity of certain enzymes, leading to a decrease in the production of inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

C27H37ClO5: can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

The uniqueness of This compound lies in its specific functional groups and the resulting chemical and biological properties

Eigenschaften

Molekularformel

C27H37ClO5

Molekulargewicht

477.0 g/mol

IUPAC-Name

[(3R,8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6-chloro-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] butanoate

InChI

InChI=1S/C27H37ClO5/c1-6-7-24(31)32-18-8-11-25(4)20-9-12-26(5)21(19(20)15-23(28)22(25)14-18)10-13-27(26,16(2)29)33-17(3)30/h14-15,18-21H,6-13H2,1-5H3/t18-,19-,20+,21+,25-,26+,27+/m1/s1

InChI-Schlüssel

WMNKNTNQPACBNC-LIHONZMJSA-N

Isomerische SMILES

CCCC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=C1)Cl)CC[C@@]4(C(=O)C)OC(=O)C)C)C

Kanonische SMILES

CCCC(=O)OC1CCC2(C3CCC4(C(C3C=C(C2=C1)Cl)CCC4(C(=O)C)OC(=O)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.